molecular formula C13H22N4O2 B2639254 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1524717-40-5

2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid

Cat. No.: B2639254
CAS No.: 1524717-40-5
M. Wt: 266.345
InChI Key: NUMIKWGNCAMJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid is a next-generation, water-soluble ligand primarily used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates and suppress cell cytotoxicity, making it highly desirable for bio conjugation in diverse chemical biology experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The process includes protection of amino groups, alkylation, and acylation reactions. The final product is obtained through a series of chemical reactions that ensure the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid involves its role as a ligand in CuAAC reactions. The compound coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazole-linked products . This process is highly efficient and selective, making it ideal for various applications in chemical biology and materials science.

Properties

IUPAC Name

2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIKWGNCAMJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.